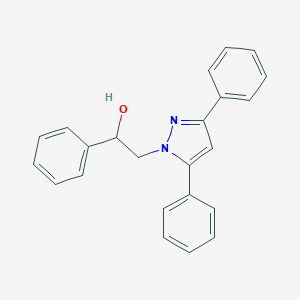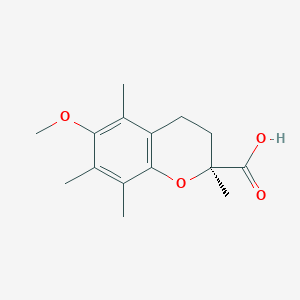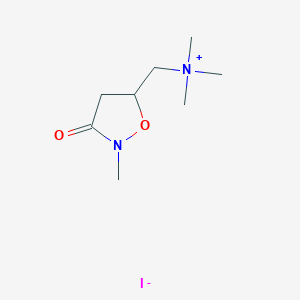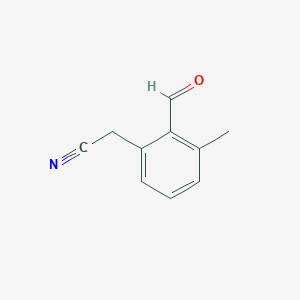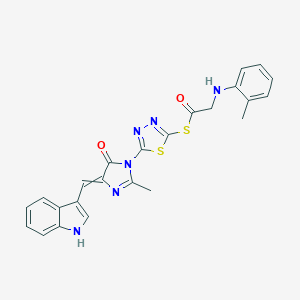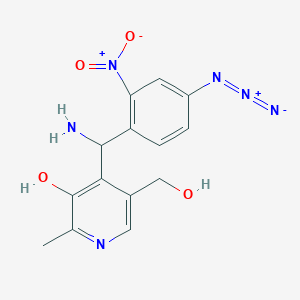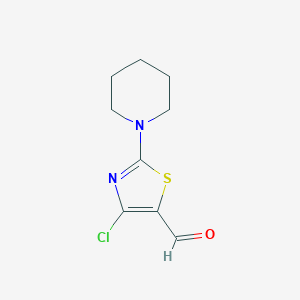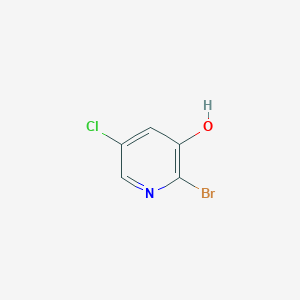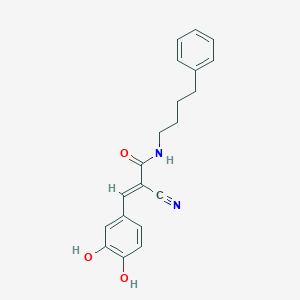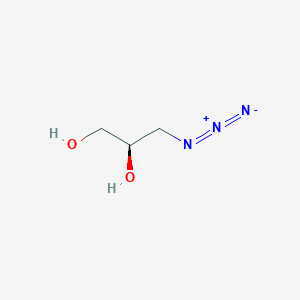![molecular formula C9H15NO2 B145178 [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate CAS No. 130571-37-8](/img/structure/B145178.png)
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, also known as (-)-Nicotine acetate, is a naturally occurring alkaloid found in tobacco plants. Nicotine is a highly addictive substance that is known to have both beneficial and harmful effects on human health. 2.1]octan-6-yl] acetate.
作用机制
Nicotine acetate acts on the nicotinic acetylcholine receptors (nAChRs) in the brain and peripheral nervous system. It binds to these receptors and stimulates the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This leads to the activation of various signaling pathways in the brain and peripheral nervous system, which results in the physiological effects of nicotine.
生化和生理效应
Nicotine acetate has various biochemical and physiological effects on the body, including:
1. Increased heart rate and blood pressure: Nicotine acetate stimulates the release of adrenaline, which leads to an increase in heart rate and blood pressure.
2. Increased alertness and concentration: Nicotine acetate stimulates the release of dopamine, which leads to increased alertness and concentration.
3. Reduced appetite: Nicotine acetate suppresses appetite by stimulating the release of serotonin.
4. Addiction: Nicotine acetate is highly addictive due to its ability to stimulate the release of dopamine in the brain's reward center.
实验室实验的优点和局限性
Nicotine acetate has several advantages and limitations for lab experiments, including:
Advantages:
1. Availability: Nicotine acetate is readily available, making it easy to obtain for lab experiments.
2. Consistency: Nicotine acetate is a well-studied compound, and its effects on the body are well-documented, making it easy to reproduce experiments.
3. Versatility: Nicotine acetate can be used in various scientific research applications, including neuroscience, pharmacology, and toxicology.
Limitations:
1. Toxicity: Nicotine acetate is toxic and can be harmful to researchers if not handled properly.
2. Addiction potential: Nicotine acetate is highly addictive, and researchers must take precautions to prevent addiction.
3. Ethical concerns: Nicotine acetate is a highly addictive substance, and its use in lab experiments raises ethical concerns.
未来方向
There are several future directions for the study of [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate, including:
1. Development of new drugs: Nicotine acetate has been used as a model compound to develop new drugs that target the same receptors as nicotine.
2. Neurological disorders: Further research is needed to understand the role of nicotine acetate in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
3. Toxicology: Further research is needed to understand the toxicological effects of nicotine acetate on various organs and systems in the body.
4. Addiction: Further research is needed to understand the mechanisms of nicotine acetate addiction and develop new treatments for nicotine addiction.
Conclusion:
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid that has both beneficial and harmful effects on human health. It is a well-studied compound that has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. Further research is needed to understand the full extent of its physiological effects and develop new treatments for nicotine addiction.
合成方法
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate can be synthesized from the leaves of the tobacco plant or through chemical synthesis. The chemical synthesis involves the reaction of nicotine with acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps to obtain pure [(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate.
科学研究应用
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate is a widely studied alkaloid due to its unique chemical structure and physiological effects. It has been used in various scientific research applications, including:
1. Neuroscience: Nicotine acetate is known to stimulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This property has been used to study the role of these neurotransmitters in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
2. Pharmacology: Nicotine acetate has been used as a model compound to study the pharmacological properties of other alkaloids and drugs. It has also been used to develop new drugs that target the same receptors as nicotine.
3. Toxicology: Nicotine acetate has been used to study the toxicological effects of nicotine on various organs and systems in the body.
属性
CAS 编号 |
130571-37-8 |
|---|---|
产品名称 |
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate |
分子式 |
C9H15NO2 |
分子量 |
169.22 g/mol |
IUPAC 名称 |
[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate |
InChI |
InChI=1S/C9H15NO2/c1-6(11)12-9-5-7-3-2-4-8(9)10-7/h7-10H,2-5H2,1H3/t7-,8+,9-/m1/s1 |
InChI 键 |
HHXDJDWQQPSWHW-HRDYMLBCSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@H]2CCC[C@@H]1N2 |
SMILES |
CC(=O)OC1CC2CCCC1N2 |
规范 SMILES |
CC(=O)OC1CC2CCCC1N2 |
其他 CAS 编号 |
130571-37-8 |
同义词 |
6-acetoxynortropane 6-beta-acetoxy-nortropane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



